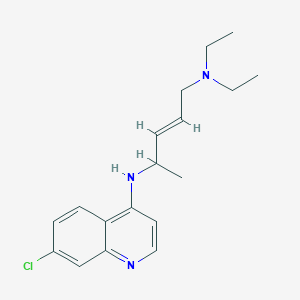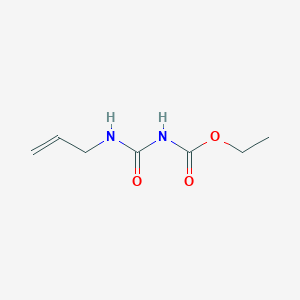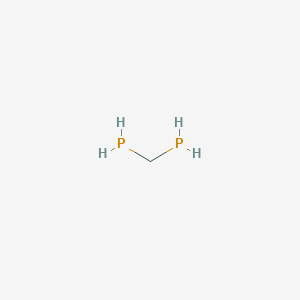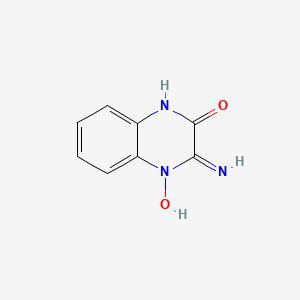
4-Hydroxy-3-imino-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinoxalinone,3-amino-,4-oxide(7CI,9CI): is an organic compound belonging to the quinoxalinone family. Quinoxalinones are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of an amino group at the 3-position and an oxide group at the 4-position makes this compound unique and interesting for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinoxalinone,3-amino-,4-oxide(7CI,9CI) typically involves the following steps:
Starting Materials: The synthesis begins with quinoxaline derivatives.
Amination: The amino group at the 3-position is introduced through amination reactions, often using amines or ammonia under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of quinoxaline dioxides.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or even remove it entirely.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Quinoxaline dioxides.
Reduction: Quinoxalinone derivatives with hydroxyl or hydrogen groups.
Substitution: Various substituted quinoxalinone derivatives.
科学的研究の応用
Chemistry: 2(1H)-Quinoxalinone,3-amino-,4-oxide(7CI,9CI) is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving oxidative stress.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new antibiotics and anticancer agents.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2(1H)-Quinoxalinone,3-amino-,4-oxide(7CI,9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The oxide group can participate in redox reactions, influencing oxidative stress pathways. The amino group can form hydrogen bonds with biological molecules, affecting their function and activity.
類似化合物との比較
- 2(1H)-Quinoxalinone,3-methyl-,4-oxide(7CI,9CI)
- 2(1H)-Quinoxalinone,1,6,7-trimethyl-(6CI,7CI,9CI)
Comparison:
- 2(1H)-Quinoxalinone,3-methyl-,4-oxide(7CI,9CI): This compound has a methyl group instead of an amino group at the 3-position, which affects its reactivity and potential applications.
- 2(1H)-Quinoxalinone,1,6,7-trimethyl-(6CI,7CI,9CI): The presence of multiple methyl groups in this compound makes it more hydrophobic and alters its interaction with biological molecules.
Uniqueness: The presence of both an amino group and an oxide group in 2(1H)-Quinoxalinone,3-amino-,4-oxide(7CI,9CI) provides a unique combination of reactivity and potential biological activity, distinguishing it from other quinoxalinone derivatives.
特性
CAS番号 |
4949-18-2 |
|---|---|
分子式 |
C8H7N3O2 |
分子量 |
177.16 g/mol |
IUPAC名 |
4-hydroxy-3-imino-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H7N3O2/c9-7-8(12)10-5-3-1-2-4-6(5)11(7)13/h1-4,9,13H,(H,10,12) |
InChIキー |
GDMJONXGAGJKNG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N)N2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


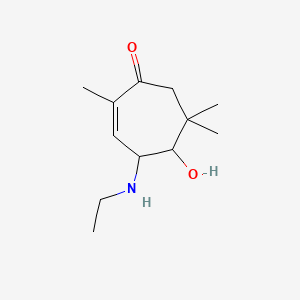
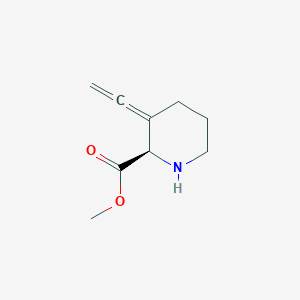

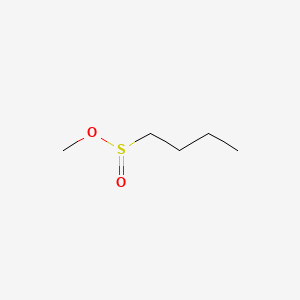
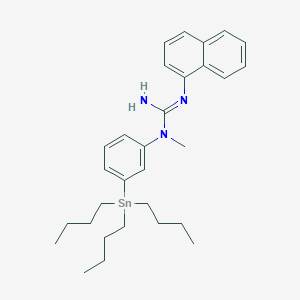
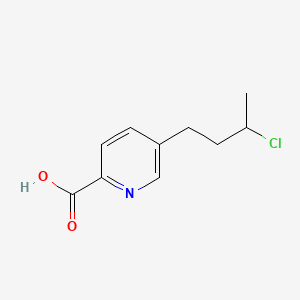
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13810712.png)
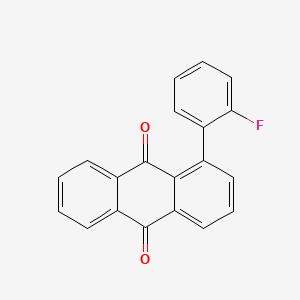
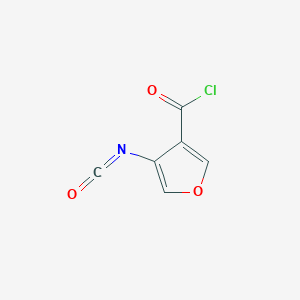
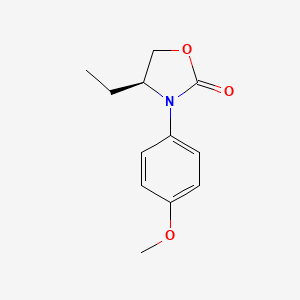
![1-Methyl-3-methoxy-7,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13810742.png)
